2,6-Dichlorobenzal chloride

Description

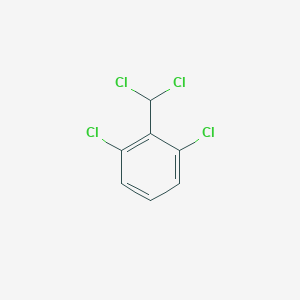

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-(dichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPXXHAEIGVZKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4 | |

| Record name | ALPHA,ALPHA,2,6-TETRACHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021773 | |

| Record name | alpha,alpha-2,6-Tetrachlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alpha,alpha,2,6-tetrachlorotoluene is a colorless liquid. | |

| Record name | ALPHA,ALPHA,2,6-TETRACHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

81-19-6 | |

| Record name | ALPHA,ALPHA,2,6-TETRACHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dichlorobenzylidene chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-2-(dichloromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichlorobenzal chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-dichloro-2-(dichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha,alpha-2,6-Tetrachlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,2,6-tetrachlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DICHLORO-2-(DICHLOROMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P4LG60H4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichlorobenzal Chloride and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dichlorobenzal chloride, alongside a detailed exploration of its closely related and more commonly utilized analogues in research and development: 2,6-Dichlorobenzoyl chloride and 2,6-Dichlorobenzyl chloride. Given the extensive availability of technical data for the 'benzoyl' and 'benzyl' derivatives, this document will focus on their properties, synthesis, and applications, which are of significant interest to the scientific community.

The Chemical Abstracts Service (CAS) number for This compound is 81-19-6 [1]. This compound is also known as α,α,2,6-Tetrachlorotoluene.

Due to their widespread use as versatile intermediates in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science, this guide will primarily focus on the following two compounds.

Compound Identification and Properties

A clear distinction between these three compounds is crucial for laboratory applications. Their chemical structures and key identifiers are summarized below.

| Property | This compound | 2,6-Dichlorobenzoyl chloride | 2,6-Dichlorobenzyl chloride |

| CAS Number | 81-19-6[1] | 4659-45-4[2] | 2014-83-7[3] |

| Synonyms | α,α,2,6-Tetrachlorotoluene | - | α,2,6-Trichlorotoluene[3][4] |

| Molecular Formula | C₇H₄Cl₄[1] | C₇H₃Cl₃O[5][6] | C₇H₅Cl₃[4][7] |

| Molecular Weight | 229.92 g/mol [1] | 209.46 g/mol | 195.47 g/mol [4] |

| Physical Form | - | Colorless to light yellow liquid | White or colorless powder/lump[3] |

| Boiling Point | 124-126 °C at 16 mmHg[1] | 142-143 °C at 21 mmHg | - |

| Melting Point | - | 15-17 °C | 36.0 to 39.0 °C[3] |

| Density | 1.520 g/mL at 20 °C[1] | 1.462 g/mL at 25 °C | - |

2,6-Dichlorobenzoyl Chloride: A Core Intermediate

2,6-Dichlorobenzoyl chloride (CAS No: 4659-45-4) is a highly significant reagent, primarily due to the steric hindrance and electron-withdrawing effects of the two ortho chlorine atoms, which influence its reactivity[2].

Synthesis and Experimental Protocols

The most common methods for preparing 2,6-Dichlorobenzoyl chloride involve the chlorination of 2,6-dichlorobenzoic acid.

Protocol 1: Chlorination using Thionyl Chloride

This is a conventional and widely used method for both laboratory and industrial-scale production[2].

-

Reaction Principle: 2,6-dichlorobenzoic acid is heated with an excess of thionyl chloride (SOCl₂), often under reflux conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism[2]. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed, simplifying product purification[2].

-

Detailed Methodology:

-

Combine 2,6-dichlorobenzoic acid with an excess of thionyl chloride in a reaction vessel equipped with a reflux condenser.

-

Heat the mixture to reflux. The reaction progress can be monitored using in-situ FTIR spectroscopy to observe the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch[2].

-

Once the reaction is complete, remove the excess thionyl chloride by distillation[2].

-

The crude 2,6-Dichlorobenzoyl chloride can be further purified by vacuum distillation.

-

The reaction mechanism is initiated by the attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride, leading to a protonated chlorosulfite intermediate. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon results in the final product[2].

Applications in Research and Drug Development

The unique structural features of 2,6-Dichlorobenzoyl chloride make it a valuable building block in several areas:

-

Pharmaceutical Synthesis: It is a key intermediate in the development of novel therapeutics. For example, it has been used in a substrate activity screening method to develop non-peptidic inhibitors of cysteine and serine proteases.

-

Agrochemical Development: The dichloro-substituted phenyl ring is a crucial pharmacophore in certain classes of pesticides, including insecticides and herbicides[2].

-

Organic Synthesis: It participates in the esterification of amino acids to resins, a key step in solid-phase peptide synthesis. It has also been used in the total synthesis of natural products like (-)-aspicilin.

The workflow for utilizing this compound in fragment-based inhibitor discovery is a prime example of its application in modern drug development.

2,6-Dichlorobenzyl Chloride: A Versatile Building Block

2,6-Dichlorobenzyl chloride (CAS No: 2014-83-7), also known as α,2,6-Trichlorotoluene, is another highly reactive and indispensable intermediate[8].

Synthesis and Experimental Protocols

The synthesis of 2,6-Dichlorobenzyl chloride typically involves the side-chain chlorination of 2,6-dichlorotoluene.

Protocol 2: Radical Chlorination of 2,6-Dichlorotoluene

This method relies on a free-radical chain reaction, usually initiated by UV light or a chemical initiator.

-

Reaction Principle: 2,6-dichlorotoluene is reacted with chlorine gas (Cl₂) under light conditions. The light initiates the homolytic cleavage of chlorine, and the resulting chlorine radical abstracts a hydrogen atom from the methyl group, leading to the formation of the benzyl chloride[9].

-

Detailed Methodology:

-

Dissolve 2,6-dichlorotoluene in a suitable solvent in a reactor equipped for photochemical reactions.

-

Add a catalytic amount of a radical initiator (e.g., AIBN), though UV light is often sufficient.

-

While stirring and maintaining the reaction temperature (e.g., 60-120°C), bubble chlorine gas through the solution under UV irradiation[9].

-

Monitor the reaction by Gas Chromatography (GC) to follow the conversion of the starting material.

-

Upon completion, wash the reaction mixture with water and an alkaline solution to remove HCl and unreacted chlorine[9].

-

The product is isolated after solvent removal and can be purified by crystallization[9].

-

Applications

This compound serves as a precursor in a wide range of applications:

-

Pharmaceuticals and Agrochemicals: It is a crucial starting material for synthesizing active ingredients in drugs and crop protection agents like fungicides and herbicides[8][9].

-

Other Industries: It is also used as a raw material in the production of dyes, fragrances, synthetic resins, and even in cosmetic and oral care product formulations[8][9].

Safety and Handling

Both 2,6-Dichlorobenzoyl chloride and 2,6-Dichlorobenzyl chloride are hazardous materials that require careful handling.

| Hazard Information | 2,6-Dichlorobenzoyl chloride | 2,6-Dichlorobenzyl chloride |

| GHS Pictograms | GHS05 (Corrosion) | GHS05 (Corrosion)[7] |

| Hazard Statements | H314: Causes severe skin burns and eye damage[5][10]. | H314: Causes severe skin burns and eye damage[7][11]. H317: May cause an allergic skin reaction[11]. H351: Suspected of causing cancer[11]. H410: Very toxic to aquatic life with long lasting effects[11]. |

| Personal Protective Equipment (PPE) | Faceshields, chemical-resistant gloves, goggles, Type ABEK respirator filter. | Protective gloves, protective clothing, eye protection, face protection[11]. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. Moisture sensitive[12]. | Store in original, tightly sealed containers in a cool, dry, well-ventilated area[11]. |

| First Aid (Skin Contact) | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[10]. | Immediately flush body and clothes with large amounts of water. Remove all contaminated clothing and wash skin with running water[11]. |

Note: Always consult the material safety data sheet (MSDS) before handling these chemicals. Work should be performed in a well-ventilated fume hood[10][13].

References

- 1. This compound | 81-19-6 [chemicalbook.com]

- 2. 2,6-Dichlorobenzoyl chloride | 4659-45-4 | Benchchem [benchchem.com]

- 3. 2,6-Dichlorobenzyl Chloride | 2014-83-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. 2,6-Dichlorobenzoyl chloride | C7H3Cl3O | CID 78392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-Dichlorobenzoyl chloride [webbook.nist.gov]

- 7. 2,6-Dichlorobenzyl chloride | C7H5Cl3 | CID 74832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride - Google Patents [patents.google.com]

- 10. aksci.com [aksci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical Properties of 2,6-Dichlorobenzal Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichlorobenzal chloride (CAS No. 81-19-6), also known as α,α,2,6-tetrachlorotoluene, is a significant chemical intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3] A thorough understanding of its physical properties is paramount for its effective and safe utilization in research and development as well as in industrial applications. This guide provides a comprehensive overview of the known physical characteristics of this compound, outlines detailed experimental protocols for their verification, and discusses the chemical reactivity and structural aspects that underpin these properties.

Chemical Identity and Core Physical Properties

This compound is a chlorinated aromatic hydrocarbon with the molecular formula C₇H₄Cl₄.[4] At room temperature, it exists as a clear, colorless to pale yellow liquid.[1][3] Its core identifiers and key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [4] |

| Synonyms | α,α,2,6-Tetrachlorotoluene, 1,3-Dichloro-2-(dichloromethyl)benzene, 2,6-Dichlorobenzylidene chloride | [4] |

| CAS Number | 81-19-6 | [4] |

| Molecular Formula | C₇H₄Cl₄ | [4] |

| Molecular Weight | 229.92 g/mol | [4] |

| Appearance | Clear, colorless to pale yellow liquid | [1][3] |

| Boiling Point | 265.4°C at 760 mmHg; 124-126°C at 16 mmHg | [5] |

| Density | 1.520 g/mL at 20°C | |

| Refractive Index (n20/D) | 1.588 |

Solubility Profile

The solubility of a compound is a critical parameter in drug development and process chemistry, influencing reaction kinetics, purification, and formulation. This compound is characterized by its low solubility in water but is soluble in a range of organic solvents.[1][3]

Qualitative Solubility:

-

Organic Solvents: Soluble in benzene, toluene, and chloroform. Sparingly soluble in chloroform and slightly soluble in DMSO and methanol.

A deeper understanding of its solubility can be achieved through systematic experimental determination.

Experimental Protocol: Determination of Qualitative Solubility

This protocol provides a standardized method for assessing the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

Add approximately 0.1 mL of this compound to a clean, dry test tube.

-

Add the chosen solvent dropwise, starting with 0.1 mL.

-

After each addition, vortex the mixture for 30 seconds.

-

Observe for complete dissolution (a clear, single-phase solution).

-

Continue adding the solvent in 0.2 mL increments up to a total of 3 mL.

-

Record the volume of solvent required for complete dissolution, or note if the compound remains insoluble.

-

Categorize the solubility as:

-

Very Soluble: Dissolves in <1 mL of solvent.

-

Soluble: Dissolves in 1-3 mL of solvent.

-

Slightly Soluble: Partial dissolution is observed.

-

Insoluble: No visible dissolution.

-

Causality: The "like dissolves like" principle governs solubility. The polychlorinated and aromatic nature of this compound results in a nonpolar character, leading to its miscibility with nonpolar organic solvents and its immiscibility with the highly polar water.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are not readily found, its structure allows for the prediction of key spectral features. Spectroscopic analysis is indispensable for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectrum: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the single proton of the dichloromethyl group. The aromatic protons will likely appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The dichloromethyl proton, being adjacent to an electron-withdrawing benzene ring, should appear as a singlet further downfield.

Expected ¹³C NMR Spectrum: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the dichloromethyl carbon. The carbons bearing chlorine atoms will be significantly shifted downfield.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To obtain a high-resolution proton NMR spectrum of this compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃)

-

NMR tube

-

Pasteur pipette

-

Vial

Procedure:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[6]

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[6]

-

Gently swirl or vortex the vial to ensure complete dissolution.

-

Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution to a clean, dry NMR tube.

-

Ensure the sample height in the NMR tube is appropriate for the spectrometer being used (typically 4-5 cm).

-

Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

-

Acquire the spectrum according to the instrument's standard operating procedures, including locking, shimming, and tuning.[6]

Infrared (IR) Spectroscopy

Expected IR Spectrum: The IR spectrum will be dominated by absorptions characteristic of the aromatic ring and C-Cl bonds. Key expected peaks include:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: To obtain an IR spectrum of liquid this compound.

Materials:

-

FT-IR spectrometer with an ATR accessory

-

This compound

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly with a solvent-dampened wipe after the measurement.

Reactivity and Stability

This compound is a relatively unreactive compound under normal conditions.[1][3] However, its reactivity can be influenced by the presence of strong oxidizing and reducing agents.[1]

Incompatibilities: It may be incompatible with strong oxidizing agents, strong reducing agents, amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[1]

Hazardous Decomposition: Thermal decomposition may produce toxic fumes of hydrogen chloride and other chlorinated compounds.

Hydrolysis: The dichloromethyl group can undergo hydrolysis, particularly under acidic conditions, to form 2,6-dichlorobenzaldehyde.[7][8] This reaction is a key synthetic route for the production of the aldehyde.[7][8]

Synthesis and Applications

The primary synthetic route to this compound involves the chlorination of 2,6-dichlorotoluene.[8] Its main application lies in its role as a chemical intermediate. It is a precursor for the synthesis of 2,6-dichlorobenzaldehyde, which is used in the production of dyes, agrochemicals, and pharmaceuticals.[2][8] It is also used in the synthesis of other compounds like 2,6-dichlorobenzonitrile.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, supported by experimental protocols for their determination. A comprehensive understanding of these properties is essential for researchers and professionals working with this important chemical intermediate. The provided methodologies for characterization and analysis serve as a valuable resource for ensuring the quality and appropriate handling of this compound in a laboratory and industrial setting.

References

-

81-19-6 | 2,6,alpha,alpha-tetrachlorotoluene. ChemIndex. Available at: [Link]

-

Liquid. Available at: [Link]

-

Lab 2 - Infrared Spectroscopy (IR). WebAssign. Available at: [Link]

-

ExperimentIRSpectroscopy Documentation. Emerald Cloud Lab. Available at: [Link]

-

Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis. WIPO Patentscope. Available at: [Link]

-

Hydrolytic degradation of 2,6-dichlorobenzylthiopseudourea hydrochloride. PubMed. Available at: [Link]

-

How To Prepare And Run An NMR Sample. alwsci. Available at: [Link]

-

Infrared Spectroscopy Sample Prep Guide | PDF. Scribd. Available at: [Link]

-

Preparation of 2,6-dichlorobenzaldehyde. PrepChem.com. Available at: [Link]

- CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde. Google Patents.

-

How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. Available at: [Link]

-

NMR Sample Preparation. Available at: [Link]

-

2,6-Dichlorobenzyl chloride | C7H5Cl3 | CID 74832. PubChem. Available at: [Link]

-

Synthesis of 2,6‐dichlorobenzaldehyde oxime. ResearchGate. Available at: [Link]

-

Sample Preparation | Faculty of Mathematical & Physical Sciences. University College London. Available at: [Link]

-

Development of a Student Lab Experiment: 1H NMR Characterization and Synthesis of Substituted 2,2'-Bipyridines. Available at: [Link]

- JP3126834B2 - Method for producing 2,6-dichlorobenzoyl chloride. Google Patents.

-

2,6-Dichlorobenzoyl chloride. NIST WebBook. Available at: [Link]

-

Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PubMed Central. Available at: [Link]

-

2,6-Dichlorobenzoyl chloride. Cheméo. Available at: [Link]

-

2,6-Dichlorobenzoyl chloride | C7H3Cl3O | CID 78392. PubChem. Available at: [Link]

- JPH06145100A - Process for producing 2,6-dichlorobenzoyl chloride. Google Patents.

-

2,6-Difluorobenzoyl chloride | C7H3ClF2O | CID 87438. PubChem. Available at: [Link]

- CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride. Google Patents.

Sources

- 1. aksci.com [aksci.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 81-19-6 [chemicalbook.com]

- 4. clearsynth.com [clearsynth.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. prepchem.com [prepchem.com]

- 8. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]

Navigating the 2,6-Dichlorobenzal Chloride Landscape: A Technical Guide for Advanced Synthesis

An In-depth Exploration of 2,6-Dichlorobenzal Chloride and Its Key Analogs for Researchers, Scientists, and Drug Development Professionals.

In the complex world of organic synthesis, precision in nomenclature is paramount. The term "this compound" can be a source of ambiguity, potentially referring to three distinct but closely related chemical entities. This guide provides a comprehensive technical overview of each, clarifying their individual identities, synthesis protocols, and applications, particularly within the realms of pharmaceutical and agrochemical development.

Section 1: The Core Topic - this compound

Often referred to as 2,6-dichlorobenzylidene chloride, this compound's systematic IUPAC name is 1,3-dichloro-2-(dichloromethyl)benzene . It is a key intermediate whose reactivity is centered on the dichloromethyl group.

Chemical Identity and Synonyms

Clarity in communication starts with a clear understanding of the various names a compound is known by.

| Identifier | Value |

| IUPAC Name | 1,3-dichloro-2-(dichloromethyl)benzene |

| CAS Number | 81-19-6[1] |

| Molecular Formula | C₇H₄Cl₄[1] |

| Molecular Weight | 229.92 g/mol [1] |

| Synonyms | This compound, 2,6-Dichlorobenzylidene chloride, α,α,2,6-Tetrachlorotoluene, Benzene, 1,3-dichloro-2-(dichloromethyl)-[1] |

Physicochemical Properties

Understanding the physical characteristics of 1,3-dichloro-2-(dichloromethyl)benzene is crucial for its handling and use in reactions.

| Property | Value | Source |

| Appearance | Clear yellow to colorless liquid | [2] |

| Boiling Point | 124-126 °C at 16 mmHg | [2] |

| Density | 1.520 g/mL at 20 °C | [2] |

| Water Solubility | Insoluble | [2] |

Synthesis of 1,3-dichloro-2-(dichloromethyl)benzene

The primary industrial route to 1,3-dichloro-2-(dichloromethyl)benzene is through the free-radical side-chain chlorination of 2,6-dichlorotoluene. This reaction is typically initiated by UV light or a chemical radical initiator.

The choice of a free-radical pathway is dictated by the desired regioselectivity. To chlorinate the methyl group (the side chain) rather than the aromatic ring, conditions that favor radical formation are essential. High temperatures and UV light provide the energy to homolytically cleave chlorine molecules, initiating the radical chain reaction. The absence of Lewis acid catalysts, which would promote electrophilic aromatic substitution (ring chlorination), is critical.

This protocol describes a representative laboratory-scale synthesis.

Materials:

-

2,6-Dichlorotoluene

-

Chlorine gas (Cl₂)

-

Nitrogen gas (N₂)

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Thermometer

-

Heating mantle

-

UV lamp (optional, for initiation)

-

Gas absorption trap (for HCl byproduct)

-

Vacuum distillation apparatus

Procedure:

-

Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry. The gas outlet from the condenser should be connected to a trap containing a sodium hydroxide solution to neutralize the HCl gas produced.

-

Reaction: Charge the flask with 2,6-dichlorotoluene. Heat the toluene derivative to its boiling point (approximately 200 °C) under a nitrogen atmosphere.[3]

-

Initiation: Once boiling, introduce chlorine gas through the gas inlet tube below the surface of the liquid. If not using thermal initiation alone, irradiate the flask with a UV lamp to facilitate the formation of chlorine radicals.

-

Monitoring: The progress of the reaction can be monitored by the increase in the weight of the reaction mixture or by periodically taking samples for analysis by gas chromatography (GC).

-

Completion: Continue the chlorination until the desired degree of chlorination is achieved, yielding 1,3-dichloro-2-(dichloromethyl)benzene. Over-chlorination can lead to the formation of 2,6-dichlorobenzotrichloride.[4]

-

Workup: Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen to remove any remaining chlorine and HCl. Allow the reaction mixture to cool to room temperature.

-

Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling in the range of 133-145 °C at 12 mmHg to obtain pure 1,3-dichloro-2-(dichloromethyl)benzene.[3]

Caption: Synthesis of 1,3-dichloro-2-(dichloromethyl)benzene.

Applications in Research and Development

While not as widely used as its analogs, 1,3-dichloro-2-(dichloromethyl)benzene serves as a precursor in specific synthetic applications.

-

Heterocyclic Synthesis: The dichloromethyl group can be hydrolyzed to an aldehyde, providing a route to 2,6-dichlorobenzaldehyde, a valuable building block for various heterocyclic compounds.

-

Antifungal Agents: It has been identified as an impurity in the synthesis of Isoconazole, an antifungal medication.[2] This highlights its relevance in process chemistry and impurity profiling in drug manufacturing.

-

Precursor to Other Intermediates: It can be a starting material for the synthesis of 2,6-dichlorobenzoyl chloride, a more widely used acylating agent.[5][6]

Section 2: The Acylating Agent - 2,6-Dichlorobenzoyl Chloride

This compound is a highly reactive acyl chloride used to introduce the 2,6-dichlorobenzoyl moiety into molecules.

Chemical Identity and Synonyms

| Identifier | Value |

| IUPAC Name | 2,6-dichlorobenzoyl chloride |

| CAS Number | 4659-45-4[7] |

| Molecular Formula | C₇H₃Cl₃O[7] |

| Molecular Weight | 209.46 g/mol [8] |

| Synonyms | Benzoyl chloride, 2,6-dichloro- |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Clear, slightly yellow liquid | [8] |

| Melting Point | 15-17 °C | [8] |

| Boiling Point | 142-143 °C at 21 mmHg | [8] |

| Density | 1.462 g/mL at 25 °C | [8] |

| Water Solubility | Immiscible, reacts with water | [8] |

Synthesis of 2,6-Dichlorobenzoyl Chloride

The most common laboratory and industrial synthesis involves the chlorination of 2,6-dichlorobenzoic acid.

Thionyl chloride (SOCl₂) is a preferred chlorinating agent for converting carboxylic acids to acyl chlorides because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[9] This simplifies the purification of the desired acyl chloride, as the gaseous byproducts can be easily removed from the reaction mixture.

Materials:

-

2,6-Dichlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

A catalytic amount of N,N-dimethylformamide (DMF) (optional)

Equipment:

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a trap

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser. The condenser outlet should be connected to a gas trap to neutralize HCl and SO₂.

-

Reaction: To the flask, add 2,6-dichlorobenzoic acid and an excess of thionyl chloride (typically 2-3 equivalents). A catalytic amount of DMF can be added to accelerate the reaction.

-

Heating: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution.

-

Workup: After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature.

-

Purification: The excess thionyl chloride is removed by distillation at atmospheric pressure. The desired 2,6-dichlorobenzoyl chloride is then purified by vacuum distillation.

Caption: Synthesis of 2,6-Dichlorobenzoyl Chloride.

Applications in Research and Development

2,6-Dichlorobenzoyl chloride is a versatile reagent in the synthesis of pharmaceuticals and agrochemicals.

-

Agrochemicals: It is a key intermediate in the development of pesticides, including insecticides and herbicides. The 2,6-dichloro substitution pattern is crucial for the biological activity of these compounds.[9]

-

Pharmaceuticals: It is used in the synthesis of various active pharmaceutical ingredients (APIs). For example, it is used to create NSAID analogs, where the 2,6-dichlorophenyl moiety is important for interaction with COX enzymes.[9] It is also used in the synthesis of heterocyclic systems like benzoxazoles and quinazolinones, which are common scaffolds in medicinal chemistry.[9]

-

Peptide and Solid-Phase Synthesis: It participates in the esterification of Fmoc-amino acids to resins used in solid-phase peptide synthesis.[3][8]

Section 3: The Alkylating Agent - 2,6-Dichlorobenzyl Chloride

Also known as α,2,6-trichlorotoluene, this compound is a reactive benzylic halide used for introducing the 2,6-dichlorobenzyl group.

Chemical Identity and Synonyms

| Identifier | Value |

| IUPAC Name | 1,3-dichloro-2-(chloromethyl)benzene |

| CAS Number | 2014-83-7[10] |

| Molecular Formula | C₇H₅Cl₃[10] |

| Molecular Weight | 195.47 g/mol [10] |

| Synonyms | α,2,6-Trichlorotoluene, Benzene, 1,3-dichloro-2-(chloromethyl)- |

Physicochemical Properties

| Property | Value | Source |

| Appearance | White crystalline solid | [11] |

| Melting Point | 36-39 °C | [10] |

| Boiling Point | 117-119 °C at 14 mmHg | [10] |

| Water Solubility | Insoluble |

Synthesis of 2,6-Dichlorobenzyl Chloride

Similar to its dichloromethyl analog, 2,6-dichlorobenzyl chloride is synthesized via the free-radical chlorination of 2,6-dichlorotoluene, but with controlled stoichiometry to favor monochlorination of the side chain.

The key to synthesizing the monochlorinated product is to carefully control the reaction conditions to prevent over-chlorination. This is often achieved by using a limited amount of the chlorinating agent and carefully monitoring the reaction progress, stopping it once the desired product is the major component of the mixture.

The protocol is similar to that for 1,3-dichloro-2-(dichloromethyl)benzene, with the primary difference being the control over the amount of chlorine gas used.

Procedure: The setup and initial steps are the same as for the synthesis of 1,3-dichloro-2-(dichloromethyl)benzene. The key modification is to monitor the reaction closely by GC and to stop the chlorine addition when the formation of the monochlorinated product is maximized, and before significant amounts of the dichlorinated byproduct are formed. The purification by vacuum distillation will also involve careful fractionation to separate the desired product from unreacted starting material and over-chlorinated products. A Chinese patent suggests a method involving dissolving 2,6-dichlorotoluene in a solvent, adding a catalyst, and then introducing chlorine under light, followed by washing, alkali cleaning, and crystallization.[1]

Caption: Synthesis of 1,3-dichloro-2-(chloromethyl)benzene.

Applications in Research and Development

2,6-Dichlorobenzyl chloride is a versatile building block in organic synthesis.

-

Pharmaceuticals: It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, where the 2,6-dichlorobenzyl group is incorporated to enhance biological activity or modulate physicochemical properties.[7]

-

Agrochemicals: It is a precursor for fungicides and herbicides, contributing to crop protection.[7]

-

Other Industries: It also finds applications in the synthesis of materials for cosmetics, hair care, and oral care products.[7]

Conclusion

This guide has aimed to disambiguate the term "this compound" by providing a detailed technical overview of 1,3-dichloro-2-(dichloromethyl)benzene and its important analogs, 2,6-dichlorobenzoyl chloride and 1,3-dichloro-2-(chloromethyl)benzene. For researchers, scientists, and drug development professionals, a precise understanding of the identity, synthesis, and reactivity of these key intermediates is essential for the successful design and execution of synthetic routes to novel molecules of interest.

References

Sources

- 1. CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. US4721822A - Process for preparing 2,6-dichlorotoluene - Google Patents [patents.google.com]

- 5. JP3126834B2 - Method for producing 2,6-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 6. JPH06145100A - Process for producing 2,6-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 7. 2,6-Dichlorobenzoyl chloride | 4659-45-4 | Benchchem [benchchem.com]

- 8. 2,6-Dichlorobenzoyl chloride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. prepchem.com [prepchem.com]

- 10. 2,6-Dichlorobenzyl chloride | C7H5Cl3 | CID 74832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Catalytic chlorination of 2-chlorotoluene with gaseous chlorine to 2,6-dichlorotoluene over AlCl3, FeCl3, ZnCl2, and [B… [ouci.dntb.gov.ua]

α,α,2,6-Tetrachlorotoluene: A Technical Guide to Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of α,α,2,6-tetrachlorotoluene, a chlorinated aromatic hydrocarbon. Due to a lack of publicly available experimental spectral data for this specific isomer, this document outlines the key analytical techniques and methodologies that would be employed for its structural confirmation. This includes a detailed examination of its expected spectroscopic signatures (NMR, MS, IR) based on the analysis of structurally related compounds. Furthermore, a plausible synthetic route and the associated experimental protocol are presented. All quantitative data for the target molecule and its precursors are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the scientific process.

Introduction

α,α,2,6-Tetrachlorotoluene, also known as 2,6-dichlorobenzal chloride, is a halogenated derivative of toluene.[1][2] Its chemical structure consists of a toluene molecule where two hydrogen atoms on the methyl group (alpha position) and two hydrogen atoms on the aromatic ring (positions 2 and 6) are substituted by chlorine atoms. This compound is recognized as an impurity in the synthesis of the antifungal agent Isoconazole.[3] A thorough understanding of its structure and properties is crucial for quality control in pharmaceutical manufacturing and for researchers working with chlorinated organic compounds. This guide details the necessary steps for its unambiguous structure elucidation.

Physicochemical Properties

The known physical and chemical properties of α,α,2,6-tetrachlorotoluene are summarized in the table below. These properties are essential for its handling, purification, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₇H₄Cl₄ | [1][2] |

| Molecular Weight | 229.92 g/mol | [2] |

| CAS Number | 81-19-6 | [1][2] |

| Appearance | Clear yellow liquid | [1][3] |

| Boiling Point | 124-126 °C at 16 mmHg | [3] |

| Density | 1.520 g/mL at 20 °C | [3] |

| Water Solubility | Insoluble | [3] |

| Synonyms | This compound, 1,3-Dichloro-2-(dichloromethyl)benzene | [1][2] |

Synthesis and Experimental Protocol

The primary route for the synthesis of α,α,2,6-tetrachlorotoluene is the free-radical photochlorination of 2,6-dichlorotoluene. This reaction proceeds by the substitution of the benzylic hydrogens with chlorine atoms under UV irradiation.

Proposed Synthesis Reaction

Caption: Proposed synthesis of α,α,2,6-tetrachlorotoluene.

Experimental Protocol: Photochlorination of 2,6-Dichlorotoluene

This protocol is based on general procedures for the photochlorination of toluene derivatives.

-

Reaction Setup: A solution of 2,6-dichlorotoluene in an inert solvent (e.g., carbon tetrachloride) is placed in a quartz reaction vessel equipped with a magnetic stirrer, a gas inlet, a condenser, and a gas outlet connected to a trap for hydrogen chloride.

-

Initiation: The reaction mixture is irradiated with a UV lamp while chlorine gas is bubbled through the solution at a controlled rate. The reaction is typically carried out at a temperature between 50-100 °C.

-

Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to observe the disappearance of the starting material and the formation of mono-, di-, and tri-chlorinated products.

-

Work-up: Upon completion, the reaction mixture is cooled, and any excess dissolved chlorine and hydrogen chloride are removed by purging with an inert gas (e.g., nitrogen).

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by fractional distillation under vacuum to isolate α,α,2,6-tetrachlorotoluene.

Structure Elucidation Workflow

The definitive identification of α,α,2,6-tetrachlorotoluene would rely on a combination of spectroscopic techniques. The logical workflow for its structure elucidation is presented below.

Caption: Workflow for the structural elucidation of α,α,2,6-tetrachlorotoluene.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two distinct signals:

-

Aromatic Region (δ 7.0-7.5 ppm): The three aromatic protons would likely appear as a multiplet. Specifically, one proton at position 4 and two equivalent protons at positions 3 and 5. The coupling patterns would be complex due to meta and para couplings.

-

Benzylic Proton (δ 6.5-7.0 ppm): The single proton on the dichloromethyl group (the α-carbon) would appear as a singlet, shifted significantly downfield due to the deshielding effect of the two attached chlorine atoms and the aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to exhibit five signals corresponding to the five chemically non-equivalent carbon atoms:

-

Aromatic Carbons (δ 120-140 ppm): Four signals are expected for the aromatic carbons. The carbons bearing chlorine atoms (C2 and C6) would be shifted downfield.

-

Benzylic Carbon (δ 70-80 ppm): The dichloromethyl carbon (α-carbon) would appear in this region, shifted downfield from a typical methyl group due to the attached chlorines.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) would be characterized by:

-

Molecular Ion Peak (M⁺): A cluster of peaks corresponding to the molecular ion would be observed, reflecting the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). The most abundant peak in this cluster would be at m/z 228, with other peaks at m/z 230, 232, and 234, with decreasing intensity.

-

Fragmentation Pattern: Key fragmentation pathways would involve the loss of chlorine atoms and the entire dichloromethyl group, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the functional groups present:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (benzylic): ~2950-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

Conclusion

The structural elucidation of α,α,2,6-tetrachlorotoluene can be confidently achieved through a systematic approach involving its synthesis via photochlorination of 2,6-dichlorotoluene followed by purification and comprehensive spectroscopic analysis. While direct experimental data is currently scarce in public literature, the predicted spectroscopic signatures based on established principles of NMR, MS, and IR spectroscopy provide a robust framework for its identification. This technical guide serves as a valuable resource for researchers and professionals in the fields of chemical synthesis, analytical chemistry, and pharmaceutical development.

References

theoretical vs experimental properties of 2,6-Dichlorobenzal chloride

An In-Depth Technical Guide to 2,6-Dichlorobenzal Chloride: Theoretical and Experimental Properties

Introduction

This compound (CAS No. 81-19-6), also known by its systematic name 1,3-Dichloro-2-(dichloromethyl)benzene and the synonym α,α,2,6-tetrachlorotoluene, is a significant chemical intermediate.[1][2][3] Its molecular structure, featuring a dichlorinated benzene ring with a dichloromethyl group, makes it a valuable precursor in the synthesis of various agrochemicals and pharmaceuticals.[1] This guide offers a detailed examination of its theoretical underpinnings, experimentally determined properties, reactivity, and the analytical methodologies required for its characterization, aimed at researchers and professionals in chemical development.

Section 1: Molecular Structure and Theoretical Analysis

The chemical behavior of this compound is fundamentally dictated by its molecular geometry and electronic structure. The presence of two chlorine atoms ortho to the dichloromethyl group introduces significant steric hindrance and electronic effects that influence its conformational stability and reactivity.

Theoretical studies, including quantum chemistry calculations, are essential for understanding these properties at a molecular level. Such computational analyses have been performed to determine the stable conformation of α,α,2,6-tetrachlorotoluene.[4] These calculations help elucidate the preferred spatial arrangement of the dichloromethyl group relative to the aromatic ring, which is crucial for predicting its interaction with other molecules and its reactivity in chemical transformations. While the specific outputs of these computational studies, such as optimized bond lengths and angles, are not always publicly detailed, their application is critical for validating the experimental data obtained through spectroscopic methods.[4]

Section 2: Experimental Properties and Spectroscopic Characterization

The empirical data derived from laboratory analysis provides the definitive properties of a compound. For this compound, these properties are the basis for its practical application and quality control.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. These constants are critical for process design, purification, and handling.

| Property | Value | Source(s) |

| CAS Number | 81-19-6 | [1][5] |

| Molecular Formula | C₇H₄Cl₄ | [2][3] |

| Molecular Weight | 229.92 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Boiling Point | 124-126 °C @ 16 mmHg | [5] |

| Density | 1.520 g/mL @ 20 °C | [5] |

| Water Solubility | Insoluble / Sparingly soluble | [1] |

| Organic Solvent Solubility | Soluble in ethanol and acetone | [1] |

Analytical Workflow for Structural Elucidation

Confirming the identity and purity of this compound requires a multi-technique analytical approach. The workflow typically involves chromatographic separation followed by spectroscopic characterization.

Caption: Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure determination. For α,α,2,6-tetrachlorotoluene, a complete assignment of the proton (¹H) and carbon (¹³C) spectra has been achieved through a combination of one-dimensional and advanced two-dimensional NMR experiments.[4]

-

¹H NMR: Would show signals corresponding to the aromatic protons and the single proton of the dichloromethyl group.

-

¹³C NMR: Would reveal the distinct carbon environments of the aromatic ring and the dichloromethyl carbon.

-

2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing connectivity. Correlation Spectroscopy (COSY) identifies proton-proton couplings within the aromatic ring, while Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Coherence (HMBC) experiments correlate the protons to their directly attached carbons and more distant carbons, respectively. This comprehensive analysis provides irrefutable proof of the compound's structure.[4]

Section 3: Reactivity and Synthesis

Reactivity Profile

Despite having four chlorine atoms, this compound is described as a relatively unreactive aromatic halogenated compound.[1][5] Its reactivity is primarily centered on the dichloromethyl group.

-

Incompatibilities: Caution is advised when handling this compound with strong oxidizing and reducing agents, as well as with amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[1][5]

-

Precursor Activity: It serves as a key intermediate that can be oxidized to form other valuable compounds. For instance, it can be converted to 2,6-dichlorobenzoyl chloride or chlorinated in the presence of water to yield 2,6-dichlorobenzoic acid.[6][7][8]

Proposed Synthesis Pathway

The industrial synthesis of this compound logically proceeds via the free-radical chlorination of 2,6-dichlorotoluene. This process involves the sequential substitution of hydrogen atoms on the methyl group with chlorine. The reaction is initiated by UV light, which causes the homolytic cleavage of chlorine gas (Cl₂) into highly reactive chlorine radicals.

Caption: Proposed synthesis workflow via free-radical chlorination.

Generalized Experimental Protocol for Synthesis:

-

Setup: A reaction vessel equipped with a gas inlet tube, a reflux condenser, a stirrer, and a UV lamp is charged with 2,6-dichlorotoluene.

-

Initiation: The reactant is heated to a temperature typically between 60-120°C to ensure it is molten and to facilitate the reaction.

-

Chlorination: Chlorine gas is bubbled through the molten reactant while the mixture is irradiated with UV light. The UV energy is critical for generating the chlorine radicals that initiate the chain reaction.

-

Monitoring: The reaction progress is monitored, often by Gas Chromatography (GC), to track the conversion of the starting material and the formation of the intermediate (2,6-dichlorobenzyl chloride) and the final product.

-

Workup: Once the desired conversion is achieved, the reaction is stopped. The crude product mixture is then subjected to washing and/or alkali cleaning to remove residual HCl and chlorine.

-

Purification: The final product is isolated and purified, typically via vacuum distillation, to separate it from unreacted starting material and the mono-chlorinated intermediate.

Section 4: Applications and Safety Considerations

This compound is a versatile building block primarily utilized in two major industrial sectors:

-

Agrochemicals: It is an essential intermediate for producing a range of pesticides, including herbicides, insecticides, and fungicides, where the 2,6-dichloro-substituted phenyl moiety is often key to the final product's biological activity.[1]

-

Pharmaceuticals: In the pharmaceutical industry, it serves as a starting material for synthesizing active pharmaceutical ingredients (APIs), including certain antihistamines and antifungal agents like Isoconazole (for which it is also a known impurity).[1][2][5]

Given its chemical nature, handling this compound requires adherence to strict safety protocols. It should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves and eye protection. All waste materials must be disposed of as hazardous waste according to local regulations.[1]

References

- Google Patents. (n.d.). CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride.

-

PubChem. (n.d.). 2,6-Dichlorobenzyl chloride. Retrieved from [Link]

-

NIST. (n.d.). 2,6-Dichlorobenzoyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C spectrum of the a,a,2,6-tetrachlorotoluene molecule recorded in hexadeuterioacetone solution at 100 MHz. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichlorobenzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). JP3126834B2 - Method for producing 2,6-dichlorobenzoyl chloride.

-

Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

- Google Patents. (n.d.). DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.

- Google Patents. (n.d.). JPH06145100A - Process for producing 2,6-dichlorobenzoyl chloride.

Sources

- 1. Page loading... [guidechem.com]

- 2. clearsynth.com [clearsynth.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 81-19-6 [chemicalbook.com]

- 6. JP3126834B2 - Method for producing 2,6-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 7. DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride - Google Patents [patents.google.com]

- 8. JPH06145100A - Process for producing 2,6-dichlorobenzoyl chloride - Google Patents [patents.google.com]

Navigating the Solubility of 2,6-Dichlorobenzal Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichlorobenzal chloride (CAS No. 81-19-6), also known as α,α,2,6-tetrachlorotoluene, is a key chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agricultural products. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This technical guide provides a summary of the currently available solubility data for this compound, outlines a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow to aid researchers in their experimental design.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its behavior throughout the drug development process. From reaction kinetics in a flask to bioavailability in a final formulation, solubility dictates the efficiency and feasibility of numerous steps. However, comprehensive, publicly available quantitative solubility data for this compound is notably scarce. This guide aims to bridge this information gap by providing both the existing qualitative data and a robust methodology for its quantitative determination.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential before delving into its solubility characteristics.

| Property | Value |

| CAS Number | 81-19-6 |

| Molecular Formula | C₇H₄Cl₄ |

| Molecular Weight | 229.92 g/mol [1] |

| Appearance | Clear, colorless to almost colorless liquid[1] |

| Boiling Point | 124-126 °C at 16 mmHg[2] |

| Density | 1.520 g/mL at 20 °C[2] |

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

| Solvent | CAS Number | Solubility Description |

| Chloroform | 67-66-3 | Sparingly Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly Soluble[1] |

| Methanol | 67-56-1 | Slightly Soluble[1] |

This limited information underscores the need for experimental determination of solubility for specific applications.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest using the isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Calibrated centrifuge

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The shaking should be continuous and vigorous enough to ensure thorough mixing.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Dilute the filtered solution to a known volume with the same organic solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Analytical Method:

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Analyze the calibration standards and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula:

S (g/L) = C × DF

Where:

-

C is the concentration of the diluted sample determined from the calibration curve (in g/L).

-

DF is the dilution factor.

-

-

4.3. Experimental Workflow Diagram

Caption: Workflow for Quantitative Solubility Determination.

Logical Relationships in Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." The molecule possesses both nonpolar (the benzene ring) and polar (the chloro-substituents and the dichloromethyl group) characteristics.

Caption: Factors Influencing Solubility.

It is anticipated that this compound will exhibit higher solubility in moderately polar to nonpolar aprotic solvents due to favorable dipole-dipole and van der Waals interactions. Its solubility in highly polar protic solvents like water is expected to be very low, and reactivity (hydrolysis) may be a concern in such solvents.

Conclusion

While quantitative solubility data for this compound remains a gap in the public domain, this guide provides the available qualitative information and a comprehensive experimental protocol for its determination. For researchers and professionals in drug development, applying this standardized methodology will enable the generation of reliable and reproducible solubility data, which is crucial for informed decision-making in process development, formulation, and quality control. The provided workflows aim to streamline the experimental process and highlight the key factors influencing the solubility of this important chemical intermediate.

References

An In-depth Technical Guide to the Molecular Geometry of 2,6-Dichlorobenzal Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry of 2,6-Dichlorobenzal chloride, also known by its IUPAC name 1,3-dichloro-2-(dichloromethyl)benzene. Due to a scarcity of direct experimental or computational data for this specific molecule, this guide synthesizes information from structurally related compounds to infer its geometric properties and conformational behavior.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic compound with the chemical formula C₇H₄Cl₄.[1] It is also referred to as α,α,2,6-Tetrachlorotoluene.[1]

| Property | Value | Source |

| Chemical Formula | C₇H₄Cl₄ | [1] |

| Molecular Weight | 229.919 g/mol | [1] |

| CAS Number | 81-19-6 | [1] |

| Appearance | Clear yellow liquid | |

| Boiling Point | 124-126 °C at 16 mmHg | [2] |

| Density | 1.520 g/mL at 20 °C | [2] |

Predicted Molecular Geometry and Conformational Analysis

Direct experimental determination of the bond lengths, bond angles, and dihedral angles of this compound through techniques like X-ray crystallography or gas-phase electron diffraction has not been extensively reported in publicly available literature. However, the molecular geometry can be predicted by examining the steric and electronic effects of its constituent functional groups, drawing parallels with structurally similar molecules.

The key structural feature of this compound is the presence of a dichloromethyl group (-CHCl₂) and two chlorine atoms in the ortho positions (2 and 6) of the benzene ring. This substitution pattern is expected to induce significant steric hindrance, which will be the primary determinant of the molecule's preferred conformation.

A closely related compound, 2,6-dichlorobenzoyl chloride, features a carbonyl group in place of the dichloromethyl group. Computational studies on 2,6-dichlorobenzoyl chloride have shown that the steric strain from the two ortho-chlorine atoms forces the acyl chloride group to adopt a conformation that is nearly perpendicular to the plane of the benzene ring.[3] This twisting minimizes the steric repulsion between the chlorine atoms on the ring and the substituent.

A similar effect is anticipated for this compound. The bulky dichloromethyl group will likely be forced out of the plane of the benzene ring due to steric clashes with the adjacent chlorine atoms. This rotation around the C(ring)-C(substituent) bond would lead to a non-planar overall structure.

Visualization of Molecular Structure

The following diagrams illustrate the chemical structure of this compound.

References

An In-depth Technical Guide to the Spectral Analysis of 2,6-Dichlorobenzal Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectral data for 2,6-Dichlorobenzal chloride, also known as α,α,2,6-tetrachlorotoluene (CAS 81-19-6). Due to the limited availability of published experimental spectra for this specific compound, this paper focuses on a predictive approach based on fundamental principles of spectroscopy and comparative analysis with structurally similar molecules. This guide outlines the theoretical ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, presents detailed experimental protocols for acquiring such data, and includes visualizations to aid in the understanding of the analytical workflow and molecular structure.

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and agrochemicals. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and quality control. This guide serves as a comprehensive resource for researchers and professionals involved in the analysis of this and related compounds.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established chemical shift correlations, fragmentation patterns, and vibrational frequencies of analogous chlorinated aromatic compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.6 | Triplet | 1H | H-4 |

| ~ 7.3 - 7.5 | Doublet | 2H | H-3, H-5 |

| ~ 6.8 - 7.0 | Singlet | 1H | -CHCl₂ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135 - 140 | C-1 |

| ~ 132 - 136 | C-2, C-6 |

| ~ 130 - 133 | C-4 |

| ~ 128 - 131 | C-3, C-5 |

| ~ 70 - 75 | -CHCl₂ |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1585 | Medium-Strong | Aromatic C=C Stretch |

| 1500 - 1400 | Medium-Strong | Aromatic C=C Stretch |

| ~ 800 - 750 | Strong | C-H Out-of-plane Bending |

| ~ 800 - 600 | Strong | C-Cl Stretch |

| ~ 700 - 600 | Strong | C-Cl Stretch (-CHCl₂) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Assignment |

| 228, 230, 232, 234 | High | [M]⁺ (Molecular ion with isotopic pattern for 4 Cl atoms) |

| 193, 195, 197 | Medium | [M-Cl]⁺ |

| 159, 161 | High | [M-CHCl₂]⁺ |

| 124, 126 | Medium | [C₆H₃Cl]⁺ |

Experimental Protocols

Accurate spectral data acquisition is contingent on meticulous experimental procedures. The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual CHCl₃ signal at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and characteristic vibrations of the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, neat drop of the liquid this compound directly onto the ATR crystal (e.g., diamond or ZnSe).

-

Ensure complete coverage of the crystal surface.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Inject an appropriate volume (e.g., 1 µL) into the GC, which will separate the compound before it enters the mass spectrometer.

-

-

Ionization:

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

-

Mass Analysis:

-

Use a quadrupole or time-of-flight (TOF) mass analyzer.

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum and analyze the molecular ion peak and the major fragment ions.

-

Pay close attention to the isotopic distribution patterns, which are characteristic of chlorine-containing compounds.

-

Visualizations

The following diagrams illustrate the logical workflow of spectral data analysis and the molecular structure of this compound.

Caption: Workflow for the spectral analysis of this compound.

Caption: Predicted spectral correlations for this compound.

Conclusion

Interpreting the ¹H NMR Spectrum of 2,6-Dichlorobenzal Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,6-Dichlorobenzal chloride. Due to the absence of direct experimental spectral data in publicly available databases, this guide focuses on a detailed prediction of the spectrum based on established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and spin-spin coupling patterns observed in analogous compounds. This guide is intended to serve as a valuable resource for the structural elucidation and characterization of this and similar molecules.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~ 7.55 | Triplet (t) | Jortho ≈ 8.0 | 1H |

| H-3, H-5 | ~ 7.35 | Doublet (d) | Jortho ≈ 8.0 | 2H |

| Methine-H (-CHCl₂) | ~ 6.70 | Singlet (s) | - | 1H |

Prediction Methodology

The prediction of the ¹H NMR spectrum of this compound is based on the analysis of the electronic effects of its substituents on the aromatic ring and the methine proton.

Aromatic Protons (H-3, H-4, H-5):

The benzene ring is substituted with two chlorine atoms at positions 2 and 6, and a dichloromethyl group (-CHCl₂) at position 1. Both chlorine and the dichloromethyl group are electron-withdrawing groups. This electron withdrawal deshields the aromatic protons, causing their signals to appear at a lower field (higher ppm) compared to benzene (δ ≈ 7.34 ppm).

-